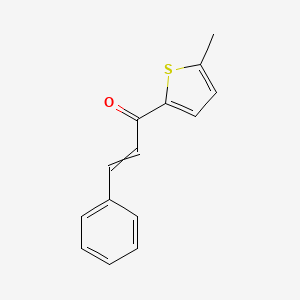
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl-
Übersicht
Beschreibung
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- typically involves the reaction of 5-methylthiophene-2-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol or thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by:
Inhibiting enzymes: The compound can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Inducing apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways
Vergleich Mit ähnlichen Verbindungen
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- can be compared with other thiophene derivatives, such as:
2-(5-Methylthiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Known for its corrosion inhibition properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease
The uniqueness of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H12OS |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
1-(5-methylthiophen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H12OS/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
AOUMOFQEBZGSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














